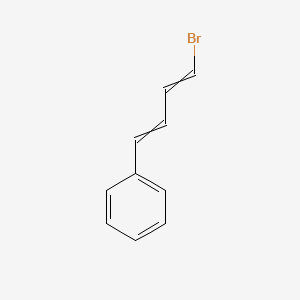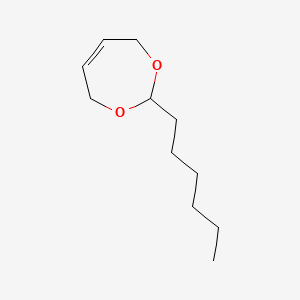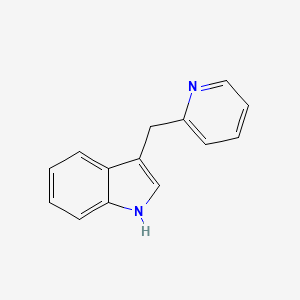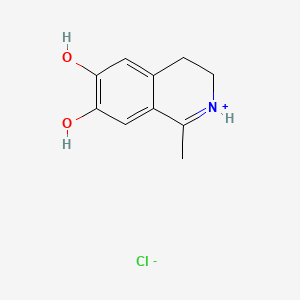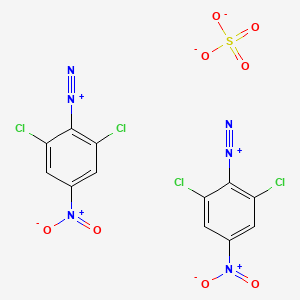
2,6-dichloro-4-nitrobenzenediazonium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-nitrobenzenediazonium sulfate is a diazonium salt with the molecular formula C12H4Cl4N6O8S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2,6-dichloro-4-nitroaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,6-dichloro-4-nitrobenzenediazonium sulfate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to maximize yield and purity. The resulting diazonium salt is then isolated and purified for further use.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-nitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like tin(II) chloride or iron powder in acidic conditions are employed.
Major Products Formed
Substitution Reactions: Products include 2,6-dichloro-4-iodobenzene, 2,6-dichloro-4-hydroxybenzene, and 2,6-dichloro-4-cyanobenzene.
Coupling Reactions: Azo compounds such as 2,6-dichloro-4-nitroazobenzene.
Reduction Reactions: 2,6-dichloro-4-nitroaniline is reduced to 2,6-dichloro-4-aminobenzene.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-nitrobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-4-nitrobenzenediazonium sulfate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also influence the reactivity of the compound by acting as an electron-withdrawing group, stabilizing the intermediates formed during reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-6-nitrobenzenediazonium sulfate
- 2,6-Dichloro-4-nitrobenzenediazonium chloride
- 2,6-Dichloro-4-nitrobenzenediazonium tetrafluoroborate
Uniqueness
2,6-Dichloro-4-nitrobenzenediazonium sulfate is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination of functional groups imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
68391-45-7 |
|---|---|
Fórmula molecular |
C12H4Cl4N6O8S |
Peso molecular |
534.1 g/mol |
Nombre IUPAC |
2,6-dichloro-4-nitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N3O2.H2O4S/c2*7-4-1-3(11(12)13)2-5(8)6(4)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
WWJQBZKVNWWHCT-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


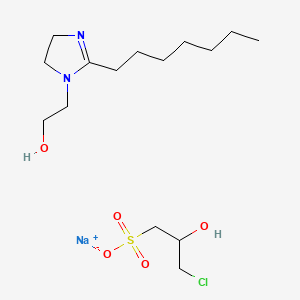
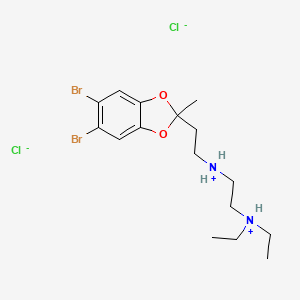
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
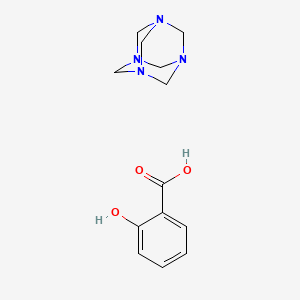

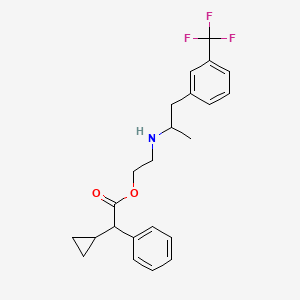
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
